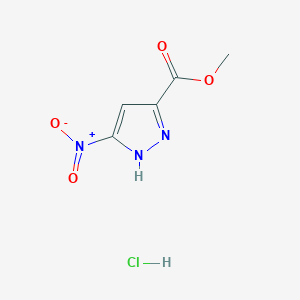

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride

Description

Properties

CAS No. |

650609-87-3 |

|---|---|

Molecular Formula |

C5H6ClN3O4 |

Molecular Weight |

207.57 g/mol |

IUPAC Name |

methyl 5-nitro-1H-pyrazole-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C5H5N3O4.ClH/c1-12-5(9)3-2-4(7-6-3)8(10)11;/h2H,1H3,(H,6,7);1H |

InChI Key |

GILNKOZJVFXYTH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NNC(=C1)[N+](=O)[O-].Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride (SOCl₂) in Methanol

Thionyl chloride serves as both a catalyst and dehydrating agent. A representative procedure involves dissolving 5-nitro-1H-pyrazole-3-carboxylic acid in methanol, adding SOCl₂ dropwise at 0°C, and refluxing at 70°C for 4 hours. This method achieves yields up to 95% (Table 1). The hydrochloride form is generated in situ due to HCl release during the reaction.

Table 1: Thionyl Chloride-Mediated Esterification

Sulfuric Acid (H₂SO₄) in Methanol

Concentrated H₂SO₄ catalyzes esterification at 65°C overnight, yielding 93–95% product. This method avoids SOCl₂’s corrosivity but requires post-reaction neutralization with NaHCO₃.

Alkylation Followed by Esterification

Cesium Carbonate-Mediated Alkylation

A two-step approach involves alkylating 3-nitro-1H-pyrazole-5-carboxylate with 1,2-dibromoethane in DMF using Cs₂CO₃ at 100°C for 4 hours, followed by esterification. This method quantitatively yields methyl 1-(2-bromoethyl)-3-nitro-1H-pyrazole-5-carboxylate, which is subsequently treated with HCl to form the hydrochloride.

Potassium Carbonate/Iodomethane Alkylation

Methylation of the pyrazole nitrogen is achieved using K₂CO₃ and iodomethane in DMF at room temperature for 18 hours. This produces a mixture of 1-methyl and 2-methyl isomers, which are separated via flash chromatography (81% yield). Subsequent ester hydrolysis and HCl treatment yield the hydrochloride.

Industrial-Scale Production Considerations

Patent CN105646355A outlines a scalable process:

-

Diethyl 1H-Pyrazole-3,5-Dicarboxylate Synthesis : Reacting diethyl 1H-pyrazole-3,5-dicarboxylate with iodomethane/K₂CO₃ in acetone at 60°C.

-

Selective Hydrolysis : Treating the diester with KOH/MeOH at 0°C to isolate 3-(carbomethoxy)-1-methylpyrazole-5-carboxylic acid.

-

Acyl Chloride Formation : Using SOCl₂ to generate the acyl chloride, followed by amidation and cyanation.

-

Final Reduction : LiBH₄ reduces the nitrile to the hydroxymethyl derivative, with HCl addition yielding the hydrochloride.

Mechanistic Insights and Byproduct Management

Tautomerism Effects

Methyl 3-nitro-1H-pyrazole-5-carboxylate exhibits annular tautomerism, favoring the 1H-tautomer in the crystalline state. This impacts reaction selectivity during alkylation and hydrolysis steps.

Byproduct Formation

Competing N- vs. O-alkylation occurs in DMF/K₂CO₃ systems, necessitating chromatographic separation. Excess iodomethane (1.3 eq) minimizes O-alkylation byproducts.

Analytical Characterization

Critical spectroscopic data from literature:

Comparative Evaluation of Methods

Table 2: Method Efficacy Comparison

| Method | Yield Range | Scalability | HCl Integration |

|---|---|---|---|

| SOCl₂/MeOH | 74–95% | High | In situ |

| H₂SO₄/MeOH | 93–95% | Moderate | Post-treatment |

| Cs₂CO₃/Alkylation | Quantitative | Industrial | Separate step |

Chemical Reactions Analysis

Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Reduction: Methyl 5-amino-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Reactivity

This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Substitution : The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Reduction | Hydrogen gas, Pd/C catalyst | Standard laboratory conditions |

| Substitution | Nucleophiles (amines, thiols) | Basic conditions |

Medicinal Chemistry

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is extensively studied for its medicinal properties. It has shown potential in:

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, studies have reported cytotoxic effects against multiple cancer types, with some derivatives achieving IC50 values below 10 µM .

- Antimicrobial Activity : The compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Structure-Activity Relationship Studies

In biological research, this compound is used to investigate structure-activity relationships of pyrazole derivatives. This involves examining how different substituents on the pyrazole ring influence biological activity and efficacy against specific targets .

Industrial Applications

In the industrial sector, this compound is valuable for:

- Synthesis of Agrochemicals : It serves as an intermediate in the production of various agrochemicals.

- Dyes Production : Its reactivity allows for incorporation into dye synthesis processes.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Anticancer Study : A study demonstrated significant cytotoxicity against multiple cancer cell lines, indicating potential for further development in cancer therapeutics .

- Antimicrobial Efficacy : Research showed effective antimicrobial activity against various pathogens, suggesting mechanisms that disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .

Mechanism of Action

The mechanism of action of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with biological targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride with structurally related compounds:

Table 1: Structural and Functional Comparison

*Calculated molecular weight assumes HCl addition to the free base (C₅H₅N₃O₄ + HCl).

Key Differences:

Functional Groups and Reactivity :

- The target compound ’s 5-nitro and 3-ester groups make it prone to nucleophilic substitution or reduction reactions. In contrast, 5-chloro analogs (e.g., 3a) exhibit reactivity toward cross-coupling or displacement reactions .

- Compounds like QY-9500 (4-nitro, 5-carbonyl chloride) are highly electrophilic, suitable for acylations, whereas HI-1957 (4-nitro, 3,5-dicarboxylic acid) is a bifunctional acid for coordination chemistry .

Physical Properties: The hydrochloride salt form of the target compound likely has higher solubility in water or methanol compared to neutral derivatives like 3f (mp: 118–120°C) or 3a (mp: 133–135°C) . Aryl-substituted analogs (e.g., 3a, 3f) exhibit higher molecular weights (>400 Da) and melting points due to aromatic stacking interactions .

Spectral Data: The ^1H-NMR of the target compound is expected to show a singlet for the methyl ester (δ ~3.9 ppm) and a deshielded pyrazole proton (δ ~8.1–8.5 ppm), similar to 3a (δ 8.12 ppm for pyrazole-H) . IR spectra of nitro-pyrazoles typically show strong NO₂ stretches near 1520–1350 cm⁻¹, while carboxamides (e.g., 3a) exhibit C=O peaks near 1636 cm⁻¹ .

Applications: The target compound’s nitro group is a precursor for aminopyrazoles, which are key intermediates in drug discovery.

Biological Activity

Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrazole derivative characterized by the presence of a nitro group at the 5-position and a carboxylate ester at the 3-position. The molecular formula is , and it typically appears as a white to off-white solid.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its role as an anticancer agent .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against several cancer cell lines, including:

These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Its mechanism likely involves disrupting microbial cell wall synthesis or inhibiting metabolic pathways essential for microbial growth .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including this compound:

- Study on Anticancer Activity : A study reported that derivatives of pyrazoles, including methyl 5-nitro-1H-pyrazole-3-carboxylate, exhibited significant cytotoxicity against multiple cancer cell lines, with some compounds achieving IC50 values below 10 µM .

- Antimicrobial Efficacy : Research indicated that this compound demonstrated effective antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Q. What are the common synthetic routes for Methyl 5-nitro-1H-pyrazole-3-carboxylate hydrochloride, and how can regioselectivity be controlled?

- Methodological Answer : The compound can be synthesized via cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which exhibits excellent regioselectivity for 1,3,5-trisubstituted pyrazoles . Transition-metal catalysts or photoredox reactions may further optimize yield and selectivity. Regioselectivity is controlled by steric and electronic factors: electron-withdrawing groups (e.g., nitro) at position 5 stabilize the pyrazole ring, while carboxylate esters at position 3 enhance reactivity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and PPE (gloves, lab coats). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

- Storage : Store in a cool, dry place away from strong oxidizers and ignition sources. Decomposition products (e.g., hydrogen chloride, nitrogen oxides) require proper ventilation .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose via licensed waste handlers .

Q. Which analytical techniques are most effective for determining purity and structural integrity?

- Methodological Answer :

- HPLC/GC : Purity assessment (≥98% by GC) .

- NMR/IR Spectroscopy : Confirm functional groups (e.g., nitro, carboxylate ester). For example, the nitro group shows strong IR absorption near 1520 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 185.14 for the free base) validate molecular weight .

Q. How does the hydrochloride salt form influence solubility and stability?

- Methodological Answer : The hydrochloride salt improves aqueous solubility due to ionic interactions, facilitating biological testing. However, hygroscopicity may require anhydrous storage. Stability studies under varying pH/temperature are recommended to assess degradation pathways .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields, and how can they be addressed?

- Methodological Answer :

- Side Reactions : Nitro group reduction or ester hydrolysis may occur. Use mild reducing agents (e.g., hydrogenation with Pd/C at low pressure) and buffer reaction pH .

- Scale-Up : Continuous flow reactors improve temperature control and reduce byproducts in industrial settings .

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding affinities with target enzymes (e.g., antimicrobial targets) using software like AutoDock.

- QSAR Models : Correlate structural features (e.g., nitro group electronegativity) with observed bioactivity (e.g., anti-inflammatory effects) .

Q. What strategies resolve contradictions in spectroscopic data interpretation?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR/IR with X-ray crystallography. For example, SHELXL refines crystal structures to resolve ambiguous NOE signals .

- Dynamic NMR : Assess conformational exchange in solution to explain split peaks or broadening .

Q. How can X-ray diffraction and SHELX software elucidate the crystal structure?

- Methodological Answer :

- Data Collection : Use single-crystal diffraction (Cu-Kα radiation) to obtain reflection data.

- Structure Solution : SHELXD determines initial phases via dual-space methods, while SHELXL refines parameters (e.g., thermal displacement, occupancy) .

- Validation : Check R-factors (<5%) and electron density maps for missing/disordered atoms .

Q. How do structural modifications in related pyrazole derivatives inform SAR studies?

- Methodological Answer :

| Compound | Modification | Bioactivity Impact | Reference |

|---|---|---|---|

| 5-Methyl analog | Methyl at position 5 | Reduced antimicrobial potency | |

| 5-Chloro analog | Chlorine at position 5 | Enhanced anti-inflammatory |

- The nitro group’s electron-withdrawing nature increases electrophilicity, favoring nucleophilic substitutions for drug design .

Q. What experimental designs mitigate hazards during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.